ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a 2-imino group, a 2-ethoxyethyl substituent at position 3, and an ethyl ester at position 4. Its structural complexity arises from the interplay of the imino tautomerism, the ethoxyethyl side chain, and the ester functionality, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
ethyl 3-(2-ethoxyethyl)-2-imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-18-8-7-16-11-6-5-10(13(17)19-4-2)9-12(11)20-14(16)15/h5-6,9,15H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSTHIQLSPBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with ethyl 3-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The compound may also interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 2, 3, and 6 of the benzothiazole core. A comparative analysis is summarized below:
Biological Activity
Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate, also known by its CAS number 1396680-71-9, is a compound belonging to the benzothiazole family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes available research findings on the biological activity of this specific compound.
Chemical Structure and Properties
The structure of this compound can be described by its molecular formula and a molecular weight of approximately 302.82 g/mol. Its SMILES representation is CCOCCn1c(=N)sc2c1ccc(c2)OCC.Cl, indicating the presence of an ethoxyethyl side chain and a benzothiazole core.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, studies indicate that compounds with similar structures to this compound possess antibacterial and antifungal activities. For instance:
- Antibacterial Effects : Compounds in the benzothiazole class have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
- Antifungal Properties : Similar derivatives have shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger, potentially by interfering with fungal cell membrane integrity .
Anticancer Potential
Benzothiazole derivatives are also being explored for their anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain analogs have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
- Inhibition of Tumor Growth : In vivo studies have indicated that compounds with similar structures can reduce tumor size in animal models by targeting specific signaling pathways involved in cancer progression .
Case Studies
A study conducted on related benzothiazole compounds found that modifications in the side chains significantly influenced their biological activity. For example:
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| Benzothiazole A | Antibacterial | 25 |
| Benzothiazole B | Antifungal | 15 |
| Ethyl derivative | Anticancer | 30 |
These findings suggest that this compound may exhibit similar or enhanced biological activities depending on its structural characteristics.
Q & A
Q. What are the common synthetic routes for ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols starting with precursor intermediates such as substituted benzothiazoles or thiazole derivatives. Key steps include:
- Cyclocondensation : Reaction of 2-aminothiazole derivatives with carbonyl-containing reagents (e.g., ethyl 3-formylbenzoate) under acidic conditions.
- Functionalization : Introduction of the 2-ethoxyethyl group via nucleophilic substitution or coupling reactions, often using catalysts like Pd(0) for Suzuki cross-coupling .
- Esterification : Final carboxylate ester formation under reflux with ethanol and acid catalysts.
Critical Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C (reflux) | Higher yields at controlled exothermic conditions |
| Solvent | Acetic acid/DMF | Polar aprotic solvents enhance cyclization |
| Catalysts | Pd(0), Na acetate | Reduces side reactions in cross-coupling |
| Purification | Recrystallization (DMF/H₂O) | Removes unreacted intermediates |
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR identify substituent patterns (e.g., ethoxyethyl vs. benzothiazole protons). Coupling constants confirm imino group geometry .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=N stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .
- Crystallography :
- Single-crystal X-ray diffraction (SHELXL/SHELXS) determines absolute configuration and hydrogen bonding networks. The Cambridge Structural Database (CSD) provides comparative data for validation .
- Key Metrics : Bond lengths (C-S: ~1.74 Å), torsion angles (benzothiazole puckering), and hydrogen bond distances (N-H···O: ~2.8 Å) .
Advanced Research Questions
Q. How can computational methods predict the hydrogen bonding network and molecular interactions in the crystal structure of this compound?
Methodological Answer:
- Graph Set Analysis : Etter’s formalism categorizes hydrogen bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) rings, critical for understanding packing efficiency .
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict electrostatic potential surfaces, highlighting nucleophilic (benzothiazole N) and electrophilic (ester O) sites .
- CSD Mining : Compare with analogous benzothiazole derivatives to identify trends in π-π stacking or halogen interactions (e.g., F/Cl substituent effects) .
Q. What strategies are recommended for resolving contradictions in biological activity data between different in vitro assays?
Methodological Answer:
- Assay Design :
- Dose-Response Curves : Use Hill slopes to differentiate specific binding (steep slopes) vs. non-specific interactions (shallow slopes) .
- Control Compounds : Include analogs (e.g., lacking the imino group) to isolate structural contributions to activity .
- Data Normalization :
- Reference Standards : Normalize IC₅₀ values against positive controls (e.g., doxorubicin for cytotoxicity).
- Solvent Effects : Test DMSO vs. aqueous buffers to rule out solubility-driven artifacts .
Example Conflict Resolution:
If antimicrobial activity varies between Gram+/Gram- bacteria, perform membrane permeability assays (e.g., ethidium bromide uptake) to assess if the thiazole ring’s lipophilicity drives selectivity .
Data Contradiction Analysis
Case Study: Discrepancies in reported anticancer activity (e.g., high potency in MCF-7 vs. low in HeLa cells).
- Hypothesis : Differential expression of target proteins (e.g., kinases or tubulin).
- Validation :
- Western Blotting : Quantify protein target levels in both cell lines.
- SAR Analysis : Modify the ethoxyethyl group to enhance target affinity and retest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
